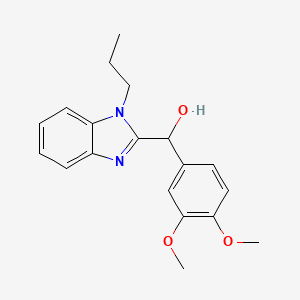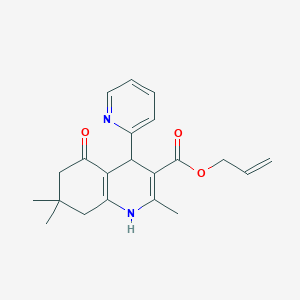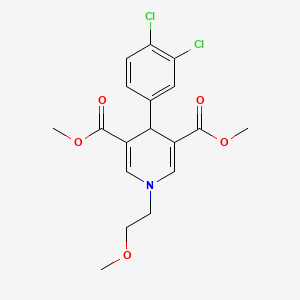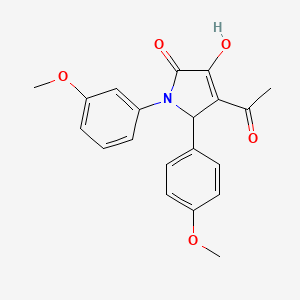
(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as DPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. DPBM is a benzimidazole derivative that possesses unique structural and chemical properties that make it an attractive candidate for scientific research.
Mécanisme D'action
The exact mechanism of action of (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and physiological effects:
(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can induce apoptosis, or programmed cell death, in cancer cells. (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B. In vivo studies have shown that (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can reduce inflammation and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol possesses several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a high degree of selectivity and potency, making it an attractive candidate for use in drug discovery and development. However, (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol also possesses some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One area of interest is the development of (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the study of the molecular mechanisms underlying the biological effects of (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. This could involve the use of advanced imaging and analytical techniques to visualize the interactions between (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol and cellular proteins and signaling pathways. Additionally, the synthesis of novel (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol derivatives with improved properties and selectivity could also be an area of future research.
Méthodes De Synthèse
(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with propylamine, followed by the condensation of the resulting compound with o-phenylenediamine. The final step involves the reduction of the intermediate product with sodium borohydride to yield (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. The synthesis of (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Applications De Recherche Scientifique
(3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. In chemistry, (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been used as a reagent in the synthesis of various organic compounds. In biology, (3,4-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been used as a tool to study the mechanisms of action of various cellular processes.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-11-21-15-8-6-5-7-14(15)20-19(21)18(22)13-9-10-16(23-2)17(12-13)24-3/h5-10,12,18,22H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKXEOBKCZJISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
![2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate](/img/structure/B4979215.png)
![3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B4979228.png)


![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4979251.png)

![3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4979270.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4979274.png)

![2-(benzylthio)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B4979289.png)


![5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4979303.png)